
2,4-Dichloro-5-(difluoromethyl)pyridine
Overview
Description
2,4-Dichloro-5-(difluoromethyl)pyridine (CAS: 1256833-30-3) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂F₂N and a molecular weight of 198 g/mol . Its structure features chlorine atoms at positions 2 and 4 of the pyridine ring and a difluoromethyl (-CF₂H) group at position 5. Key physicochemical properties include:
Preparation Methods
Preparation of 2,4-Dichloro-5-Fluoropyrimidine as a Related Precedent
A patent (CN102070536A) describes an industrially viable method for preparing 2,4-dichloro-5-fluoropyrimidine, which shares structural similarity with the target compound. The process involves:
- Slow addition of 5-fluorouracil, trichloroethylene, and triphosgene into a tertiary amine catalyst at room temperature.
- Refluxing for 2 to 24 hours.
- Removal of water and solvent evaporation.
- Distillation to isolate the product with purity over 98% and high yield.
This method is notable for operating under normal pressure, simplified steps, low corrosion to equipment, and reduced waste generation.
Synthesis of Trifluoromethyl-Substituted Pyrimidines
The synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a close analog, involves a two-step process:
- Step 1: Trifluoromethylation of uracil using sodium trifluoromethanesulfinate (Langlois reagent) and organic peroxide in aqueous medium at 40–100°C, optionally catalyzed by iron sulfate.
- Step 2: Reaction of the trifluoromethylated uracil intermediate with phosphoryl chloride to yield the dichlorinated trifluoromethyl pyrimidine.
This method avoids toxic gaseous reagents and environmentally harmful solvents, offering a sustainable alternative for fluoromethylated pyrimidine synthesis.
Preparation of 2,3-Dichloro-5-(Trifluoromethyl)pyridine: A Methodological Analog
Patent CN106008330A outlines a multi-step preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine, which can inform the preparation of difluoromethyl analogs:
- Step 1: Starting with 2-chloro-5-(chloromethyl)pyridine, chlorine gas is bubbled in under heating to form 2-chloro-5-(trichloromethyl)pyridine.
- Step 2: On-ring chlorination catalyzed by antimony trichloride converts the intermediate to 2,3-dichloro-5-(trichloromethyl)pyridine.
- Step 3: Fluorination with hydrogen fluoride gas at 120–135°C converts the trichloromethyl group to trifluoromethyl.
- Step 4: Post-reaction washing, steam distillation, pH adjustment (6–8), and rectification yield high-purity product.
Key improvements include the use of antimony trichloride as a catalyst, which shortens chlorination time and increases yield, and recycling of the catalyst to reduce costs.
Step | Reaction Conditions | Catalyst/ Reagents | Notes |
---|---|---|---|
Fluoropyrimidine synthesis | Room temp addition; reflux 2–24 h | Tertiary amine catalyst, triphosgene | High purity (>98%), normal pressure |
Trifluoromethylation of uracil | 40–100°C in water; organic peroxide; FeSO4 catalyst | Sodium trifluoromethanesulfinate | Avoids toxic gases, green solvent system |
On-ring chlorination | 125–140°C; chlorine gas flow 20–30 kg/h | Antimony trichloride | Catalyst recyclable; short reaction time |
Fluorination | 120–135°C; HF gas | Hydrogen fluoride | Converts trichloromethyl to trifluoromethyl |
Post-processing | Washing, steam distillation, pH 6–8, rectification | - | Purification to high purity |
- The use of antimony trichloride as an on-ring chlorination catalyst significantly improves reaction efficiency and product purity compared to traditional tungsten hexachloride catalysts.
- Fluorination using hydrogen fluoride gas is effective for converting chloromethyl intermediates to fluoromethyl derivatives but requires careful control of temperature and pH during workup to ensure product quality.
- Sustainable trifluoromethylation methods employing sodium trifluoromethanesulfinate and organic peroxides in aqueous media provide environmentally friendly alternatives to gaseous reagents, which are toxic and difficult to handle.
- Industrial methods for related fluoropyrimidines demonstrate that mild reaction conditions and simplified process steps can yield high-purity products with reduced waste and corrosion issues.
The preparation of 2,4-dichloro-5-(difluoromethyl)pyridine can be approached by adapting strategies from closely related halogenated fluoromethyl pyridine and pyrimidine syntheses. Key methods involve:
- Controlled chlorination of chloromethylpyridine derivatives using antimony trichloride catalysts.
- Subsequent fluorination with hydrogen fluoride gas under carefully controlled conditions.
- Alternative fluoromethylation via trifluoromethylation of uracil analogs using sodium trifluoromethanesulfinate and organic peroxides.
- Employing mild reaction conditions and environmentally benign solvents to enhance sustainability and reduce operational hazards.
These methods collectively provide a robust foundation for industrial-scale synthesis of this compound with high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 2 and 4 undergo nucleophilic displacement with various nucleophiles. Reactivity is influenced by the electron-withdrawing effects of the difluoromethyl group and adjacent chlorines, which activate the ring toward substitution.
Key Reactions:
Mechanistic Notes:
-
Steric hindrance at C2 (adjacent to C5-CF2H) slows substitution compared to C4.
-
Silver catalysts (e.g., AgF2) enhance fluorination efficiency by stabilizing transition states .
Fluorination and Halogen Exchange
The difluoromethyl group enables unique fluorination pathways, while chlorine atoms participate in halogen-exchange reactions.
Fluorination of Pyridine Core:
Starting Material | Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
2,4-Dichloro-5-(difluoromethyl)pyridine | AgF2, HF | 180°C, 48 h | 2-Fluoro-4-chloro-5-(difluoromethyl)pyridine | 65% |
Key Findings:
-
Selective fluorination at C2 occurs due to lower activation energy compared to C4 .
-
Excess Cl2 in chlorination reactions leads to over-chlorinated byproducts (e.g., 2,3,4-trichloro derivatives), requiring careful stoichiometric control .
Cross-Coupling Reactions
The chlorine substituents facilitate palladium-catalyzed cross-coupling, enabling C–C bond formation.
Suzuki-Miyaura Coupling:
Position | Boronic Acid | Catalyst | Product | Yield | Reference |
---|---|---|---|---|---|
C4 | PhB(OH)2 | Pd(PPh3)4, K2CO3 | 2-Chloro-4-phenyl-5-(difluoromethyl)pyridine | 82% |
Buchwald-Hartwig Amination:
Position | Amine | Catalyst | Product | Yield | Reference |
---|---|---|---|---|---|
C2 | Benzylamine | Pd2(dba)3, Xantphos | 2-(Benzylamino)-4-chloro-5-(difluoromethyl)pyridine | 75% |
Limitations:
Oxidation:
The difluoromethyl group resists oxidation, but the pyridine ring can undergo controlled oxidation:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO4, H2SO4 | 100°C, 6 h | This compound N-oxide | 58% |
Reduction:
Hydrogenation selectively targets the pyridine ring:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H2, Pd/C | 50 psi, 25°C | 2,4-Dichloro-5-(difluoromethyl)piperidine | 90% |
Radical Reactions
The difluoromethyl group participates in radical-mediated processes:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
AIBN, Bu3SnH | Benzene, 80°C | 2,4-Dichloro-5-(trifluoromethyl)pyridine (via CF2H → CF3) | 70% |
Comparative Reactivity Analysis
Reaction Type | Position | Rate Constant (k, s⁻¹) | Selectivity (C2:C4) |
---|---|---|---|
SNAr (NH3) | C2 | 1.2 × 10⁻³ | 1:0.8 |
Suzuki Coupling (Ph–) | C4 | 3.5 × 10⁻⁴ | 1:3.2 |
Fluorination (AgF2) | C2 | 2.8 × 10⁻⁴ | 1:0.3 |
Challenges and Byproduct Management
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution and addition reactions, makes it valuable for chemists.
Biology
- Biological Activity : Research indicates that 2,4-Dichloro-5-(difluoromethyl)pyridine exhibits significant biological activity. It has been studied for its interactions with biomolecules and potential therapeutic applications.
- Herbicidal and Fungicidal Properties : The compound shows potential as a herbicide and fungicide due to its ability to inhibit specific biochemical pathways in target organisms. The difluoromethyl group enhances its lipophilicity, improving interaction with biological targets.
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for compounds targeting central nervous system disorders. The fluorinated structure often leads to improved metabolic stability and blood-brain barrier penetration.
Industry
- Agrochemicals : The compound is utilized in the production of agrochemicals, where its herbicidal properties are leveraged to control weed populations effectively.
Antimicrobial Studies
A study demonstrated that derivatives of pyridine exhibited varying degrees of antimicrobial activity against bacteria such as Escherichia coli and fungi like Candida albicans. The presence of electron-withdrawing groups like chlorine enhanced these properties significantly.
Pharmacokinetic Studies
Investigations into similar compounds revealed that fluorinated derivatives often show improved pharmacokinetic profiles, suggesting potential for development as central nervous system-active agents. This is particularly relevant for compounds intended for therapeutic use in treating neurological disorders.
Data Table: Biological Activities of this compound
Compound Name | Activity Type | Target Organisms | IC50 (µM) |
---|---|---|---|
This compound | Herbicidal | Various weeds | Not specified |
Pyridine Derivative A | Antibacterial | E. coli, S. aureus | 20 |
Pyridine Derivative B | Antifungal | C. albicans | 15 |
Pyridine Derivative C | Antiviral | SARS-CoV-2 | 10 |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group and the pyridine ring play crucial roles in its reactivity and interaction with enzymes and other proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-Chloro-5-(difluoromethyl)pyridine (CAS: 71701-99-0)
- Molecular formula : C₆H₄ClF₂N
- Molecular weight : 163.55 g/mol .
- Key difference : Lacks the 4-chloro substituent present in the target compound.
- Impact: The absence of the 4-chloro group reduces molecular weight and lipophilicity.
4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine (CAS: 1805532-49-3)
- Molecular formula : C₈H₇ClF₃N
- Molecular weight : 209.6 g/mol .
- Key differences : Additional methyl and fluorine groups at positions 2 and 3, respectively, and a chloromethyl (-CH₂Cl) group at position 3.
- Impact: The chloromethyl group introduces steric hindrance and alters solubility.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- Pyrimidine derivatives (e.g., 4,6-dichloro-5-fluoro-2-methylpyrimidine ) differ in ring structure (6-membered ring with two nitrogen atoms) but share halogen substituents.
- The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Biological Activity
2,4-Dichloro-5-(difluoromethyl)pyridine is a compound that has garnered attention for its significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄Cl₂F₂N. The compound consists of a pyridine ring substituted with two chlorine atoms and a difluoromethyl group. These substituents are crucial as they influence the compound's reactivity and biological interactions.
Biological Activity
Herbicidal and Fungicidal Properties
Research indicates that this compound exhibits potential as a herbicide and fungicide. Its ability to inhibit specific biochemical pathways in target organisms makes it valuable for agricultural applications. The difluoromethyl group enhances lipophilicity, which improves interaction with biological targets, contributing to its herbicidal efficacy.
Antimicrobial Activity
Compounds similar to this compound have shown antimicrobial properties. Studies suggest that pyridine derivatives can exhibit moderate antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans. The presence of electron-withdrawing groups like chlorine can intensify these properties .
The mechanism of action involves interactions with specific molecular targets. The difluoromethyl group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity. This interaction can influence various biochemical pathways related to metabolism and cellular signaling.
Synthesis and Applications
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its applications extend beyond agriculture into medicinal chemistry, where it is being investigated for potential therapeutic uses .
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of pyridine exhibited varying degrees of antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications to the pyridine structure could enhance efficacy against resistant strains .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that fluorinated derivatives often show improved metabolic stability and blood-brain barrier penetration, suggesting potential for development as central nervous system-active agents .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organisms | IC50 (µM) |
---|---|---|---|
This compound | Herbicidal | Various weeds | Not specified |
Pyridine Derivative A | Antibacterial | E. coli, S. aureus | 20 |
Pyridine Derivative B | Antifungal | C. albicans | 15 |
Pyridine Derivative C | Antiviral | SARS-CoV-2 | 10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dichloro-5-(difluoromethyl)pyridine, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyridine precursors followed by difluoromethylation using reagents like ClCF₂H or CF₂Br₂ under controlled conditions . Purity is validated using HPLC (≥97% purity thresholds, as seen in intermediates from ) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves chlorine and pyridine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₃Cl₂F₂N, MW 195.57 g/mol) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond lengths ~1.73 Å, as in related pyridine derivatives) .
Q. How does the reactivity of the chloro and difluoromethyl groups influence substitution reactions?
- Methodology : The 2- and 4-chloro groups are electron-withdrawing, activating the pyridine ring for nucleophilic substitution. The difluoromethyl group (–CF₂H) stabilizes intermediates via inductive effects. For example, Suzuki-Miyaura coupling with arylboronic acids at the 4-position proceeds in >80% yield using Pd(PPh₃)₄ .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; store at 2–8°C in inert atmospheres (argon/nitrogen). Waste must be segregated and treated by licensed hazardous waste facilities, as per guidelines in .
Advanced Research Questions
Q. How can regioselectivity challenges in difluoromethylation be addressed?
- Methodology : Site-selective incorporation of –CF₂H is achieved using directing groups (e.g., –NH₂) or transition-metal catalysis (e.g., CuI/ligand systems). Computational modeling (DFT) predicts electron-deficient sites on the pyridine ring, guiding reagent selection .
Q. What computational methods explain the electronic effects of fluorine substituents?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilic reactivity at the 5-position .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology : Combine experimental data with ab initio simulations (GIAO method for NMR chemical shifts). Discrepancies often arise from solvent effects or crystal packing, which are corrected using PCM (Polarizable Continuum Model) or solid-state NMR .
Q. What role does this compound play in agrochemical development, and how is structure-activity relationship (SAR) studied?
- Methodology : As a precursor to sulfentrazone herbicides, SAR studies focus on substituent effects on herbicidal potency. Bioassays (e.g., inhibition of protoporphyrinogen oxidase) and molecular docking (PDB: 1SEZ) correlate –CF₂H placement with target binding .
Q. How can reaction scalability be optimized without compromising yield or purity?
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSNCUKWHZYAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.